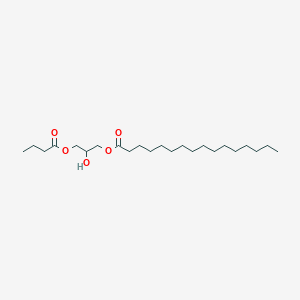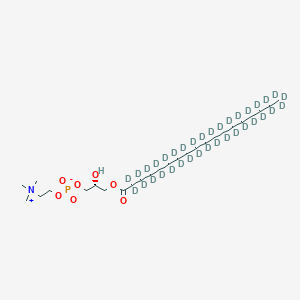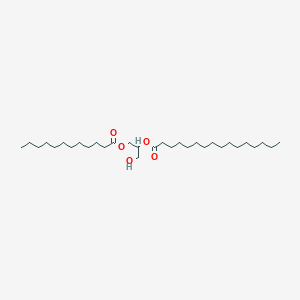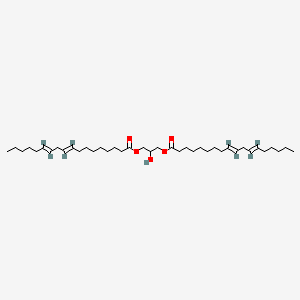
Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester
Overview
Description
1-Palmitoyl-3-Butyryl-rac-glycerol is a diacylglycerol compound that contains palmitic acid at the sn-1 position and butyric acid at the sn-3 position . It is known for its role in lipid biochemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-3-Butyryl-rac-glycerol can be synthesized through esterification reactions involving palmitic acid and butyric acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired diacylglycerol .
Industrial Production Methods
In industrial settings, the production of 1-Palmitoyl-3-Butyryl-rac-glycerol involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-3-Butyryl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 1-Palmitoyl-3-Butyryl-rac-glycerol, such as alcohols, ketones, and substituted esters .
Scientific Research Applications
1-Palmitoyl-3-Butyryl-rac-glycerol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Palmitoyl-3-Butyryl-rac-glycerol involves its interaction with lipid metabolic pathways. It acts as a substrate for lipases, which catalyze the hydrolysis of the ester bonds, releasing palmitic acid and butyric acid. These fatty acids can then participate in various metabolic processes, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol: This compound incorporates stearic acid at the sn-2 position, in addition to palmitic acid and butyric acid.
1-Palmitoyl-2-Oleoyl-3-Butyryl-rac-glycerol: This compound includes oleic acid at the sn-2 position, along with palmitic acid and butyric acid.
Uniqueness
1-Palmitoyl-3-Butyryl-rac-glycerol is unique due to its specific combination of palmitic acid and butyric acid, which imparts distinct biochemical properties. Its structure allows it to serve as a valuable tool in lipid research, particularly in studies involving diacylglycerol metabolism and lipase specificity .
Properties
IUPAC Name |
(3-butanoyloxy-2-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)28-20-21(24)19-27-22(25)17-4-2/h21,24H,3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYBQRDPCWABIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20358-82-1 | |
| Record name | 3-Butyro-1-palmitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BUTYRO-1-PALMITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1924Z7R0CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)
![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)
![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)
![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)




![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)
